1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
The compound “1-(3-Methoxypropyl)-1H-pyrazol-3-amine” is a chemical with the molecular weight of 155.2 .
Synthesis Analysis
There is a method for preparing a similar compound, “1-(3-methoxylpropyl)-4-piperidone”, which involves dissolving it in an organic solvent and adding appropriate amounts of hydroxylamine hydrochloride and vinegar .
Molecular Structure Analysis
The molecular structure of a related compound, “3-Methoxypropylamine”, has a molecular formula of CHNO and an average mass of 89.136 Da .
Chemical Reactions Analysis
The Safety Data Sheets of “1-(3-Methoxypropyl)-4-piperidinamine” provide some information on how to handle this compound in case of a spill or leak .
Physical and Chemical Properties Analysis
The compound “3-Methoxypropylamine” has a molecular formula of C4H11NO and an average mass of 89.136 Da .
Scientific Research Applications
Ultrasound-Assisted Synthesis of Pyrazole-Appended Quinolinyl Chalcones
- Research Focus : Synthesis of quinolinyl chalcones containing a pyrazole group, which includes derivatives similar to "1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde".
- Key Findings : These compounds displayed promising anti-microbial properties and moderate anti-oxidant activity.
- Source : (Prasath et al., 2015)
Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Research Focus : Synthesis of a compound structurally related to "this compound".
- Key Findings : Details the method of synthesis, relevant to chemical synthesis research.
- Source : (Attaryan et al., 2008)
Synthesis of 1,2,3-Triazole Derivative Inhibitors
- Research Focus : Utilizes a compound similar to "this compound" for synthesizing 5α-reductase and aromatase inhibitors.
- Key Findings : The synthesized compounds showed inhibition of 5α-reductase and aromatase, indicating potential pharmaceutical applications.
- Source : (El-Naggar et al., 2020)
Pyrazole Alkaloids from Watermelon Seeds
- Research Focus : Identification of new compounds from watermelon seeds, including pyrazole alkaloids structurally related to "this compound".
- Key Findings : Some of these compounds showed inhibitory activity on melanogenesis.
- Source : (Kikuchi et al., 2015)
Antioxidant and Anti-Inflammatory Activity of Pyrazole Derivatives
- Research Focus : Synthesis and evaluation of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives for antioxidant and anti-inflammatory activities.
- Key Findings : Some compounds showed potent antioxidant and anti-inflammatory activities.
- Source : (Sudha et al., 2021)
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(3-methoxypropyl)pyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-2-5-10-8(7-11)3-4-9-10/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHISNHTBZWDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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